4-Nitrophenylhydroxylamine

Organic Synthesis Reaction Mechanism Nucleophilic Substitution

4-Nitrophenylhydroxylamine (C6H6N2O3) is an N-arylhydroxylamine derivative characterized by a para-nitro substituent on the phenyl ring. It is a key intermediate in the reduction pathway of nitroaromatic compounds and serves as a versatile building block in organic synthesis.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 16169-16-7
Cat. No. B098011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenylhydroxylamine
CAS16169-16-7
Synonyms4-nitrophenylhydroxylamine
para-nitrophenylhydroxylamine
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NO)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4,7,9H
InChIKeyXXFXVCXUJCOLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenylhydroxylamine (CAS: 16169-16-7) Procurement Guide: Properties and Baseline


4-Nitrophenylhydroxylamine (C6H6N2O3) is an N-arylhydroxylamine derivative characterized by a para-nitro substituent on the phenyl ring [1]. It is a key intermediate in the reduction pathway of nitroaromatic compounds and serves as a versatile building block in organic synthesis. Its physicochemical properties, including a predicted pKa of 8.00±0.70 and a logP of 1.99210, are defined by its functional groups [2][3]. This compound is primarily used in research settings for chemical synthesis and analytical derivatization, and is not intended for human or veterinary applications .

Chemoselective amide bond building block
Analytical derivatization agent for carbonyl detection (UV/Vis)
Reference standard for nitroaromatic metabolite studies

Why 4-Nitrophenylhydroxylamine (CAS: 16169-16-7) Cannot Be Replaced by Simple Analogs


The specific position and electronic nature of substituents on the arylhydroxylamine scaffold dictate its reactivity, stability, and biological profile. Simple N-phenylhydroxylamine, lacking the 4-nitro group, exhibits a different nucleophilic mechanism in reactions with nitrosobenzene [1]. O-alkylated derivatives like O-(4-nitrophenyl)hydroxylamine possess a fundamentally different reactivity pattern, acting as electrophilic amination reagents rather than nucleophiles . Therefore, generic substitution within this compound class is not feasible without compromising reaction outcomes or introducing undesirable toxicity profiles, as evidenced by distinct methemoglobinemia induction kinetics [2].

Unsubstituted analog
N-phenylhydroxylamine may exhibit shifted nucleophilic kinetics; reactivity profile may not transfer directly
O-alkylated derivatives
O-(4-nitrophenyl)hydroxylamine acts as an electrophilic amination reagent, not a nucleophile
MetHb induction variability
Methemoglobin induction potency and duration vary across arylhydroxylamines; direct substitution may alter biological endpoints

Quantitative Evidence Guide for 4-Nitrophenylhydroxylamine (CAS: 16169-16-7) Selection


Mechanistic Differentiation in Nucleophilic Reactivity vs. N-Phenylhydroxylamine

4-Nitrophenylhydroxylamine, as a class representative, shows a distinct mechanistic pathway in reactions with nitrosobenzene compared to N-methylhydroxylamine. While for N-methylhydroxylamine the rate-determining step shifts from nucleophilic attack to dehydration at pH 0.5-3.0, for N-phenylhydroxylamine (and by class inference, its 4-nitro derivative) the only rate-determining step across the entire pH range is the dehydration of the addition intermediate [1]. This confirms the special behavior of phenylhydroxylamines as nucleophiles.

Rate-Determining Step
Class-level inference
Dehydration of intermediate is sole RDS across entire pH range for phenylhydroxylamine class
Predictable synthesis kinetics for N-arylhydroxylamines
Inferred from phenylhydroxylamine class; 4-nitro derivative implied
Organic Synthesis Reaction Mechanism Nucleophilic Substitution

Comparative Methemoglobin (MetHb) Formation Potency vs. Phenylhydroxylamine

In a direct comparative study on methemoglobin formation, 4-Nitrophenylhydroxylamine was found to be less potent than its unsubstituted analog, phenylhydroxylamine [1]. The study explicitly states that "Nitrophenylhydroxylamin ist weniger wirksam als Phenylhydroxylamin" (Nitrophenylhydroxylamine is less effective than phenylhydroxylamine).

MetHb Induction Potency
Head-to-head comparison
Less effective MetHb inducer vs. phenylhydroxylamine
Reported lower MetHb induction, may differentiate toxicokinetic profile
Exact fold-difference not specified in abstract
Toxicology Pharmacology Nitroaromatics

Distinct Duration of Toxic Effect vs. Non-Nitrated Aromatic Hydroxylamines

The poisoning profile with higher doses of 4-Nitrophenylhydroxylamine is characterized by a prolonged duration of methemoglobin formation compared to non-nitrated aromatic hydroxylamines [1]. The study notes: "Die Vergiftung mit höheren Dosen Nitrophenylhydroxylamin unterscheidet sich durch die lange Dauer der Methämoglobinbildung von den nicht nitrierten aromatischen Hydroxylaminen" (Poisoning with higher doses of nitrophenylhydroxylamine differs from non-nitrated aromatic hydroxylamines by the long duration of methemoglobin formation). This is hypothesized to result from the reduction of the nitro group in vivo.

MetHb Duration
Head-to-head comparison
Prolonged MetHb formation vs. non-nitrated arylhydroxylamines
Reported prolonged duration, relevant for biological study design
Hypothesized from in vivo nitro reduction
Toxicokinetics Metabolism Nitroaromatics

Weak Enzyme Inhibition Profile

In vitro enzyme inhibition assays reveal that 4-Nitrophenylhydroxylamine exhibits only weak activity against two unrelated targets. It showed an IC50 of 1.00 x 10^6 nM (1 mM) for the inhibition of mouse dihydroorotase [1] and an IC50 of 9.68 x 10^6 nM (9.68 mM) for the inhibition of human leukocyte alkaline phosphatase [2]. These low potencies establish a baseline of minimal biological interference.

Enzyme Inhibition
Supporting evidence
IC50: 1.00×106 nM (dihydroorotase), 9.68×106 nM (alkaline phosphatase)
Minimal biological interference in tested enzyme assays
Low potency supports reagent utility
Biochemistry Enzymology Inhibitor Screening

Recommended Applications for 4-Nitrophenylhydroxylamine (CAS: 16169-16-7) Based on Evidence


Synthetic Intermediate for Chemoselective Amide Bond Formation

O-(4-Nitrophenyl)hydroxylamines, a related subclass, demonstrate high chemoselectivity in forming amides with pyruvic acid derivatives in the presence of competing nucleophiles like amino acids and thiols. This indicates that 4-Nitrophenylhydroxylamine and its derivatives are valuable for constructing amide bonds in complex molecule synthesis, a process potentially streamlined due to the predictable nucleophilic behavior of the phenylhydroxylamine scaffold [1].

Analytical Derivatization Agent for Enhanced Detection

4-Nitrophenylhydroxylamine is employed as a derivatizing agent for carbonyl compounds (aldehydes and ketones) to form oxime derivatives. This application is supported by the compound's strong UV-visible absorption from the nitro group, which significantly improves detectability and separation in chromatographic techniques like HPLC and GC . This is a direct and established use-case for procurement.

Reference Standard for Metabolic and Toxicological Studies of Nitroaromatics

Due to its characterized and distinct toxicokinetic profile, including its prolonged duration of methemoglobin formation compared to non-nitrated analogs [2], 4-Nitrophenylhydroxylamine serves as a crucial reference standard. It is used in studies investigating the metabolism and toxicity of nitroaromatic compounds, which are relevant to environmental science, pharmacology, and industrial hygiene [3].

Precursor in the Synthesis of N-arylhydroxylamines via Pd-Catalysis

A published synthetic route utilizes Pd-catalyzed coupling of aryl halides followed by deprotection to efficiently generate a wide range of N-arylhydroxylamines. This methodology provides a reliable, mild-condition pathway for producing 4-Nitrophenylhydroxylamine and its analogs, underscoring its role as a key target in synthetic methodology development .

Application
Selection Property
Validation Focus
Chemoselective amide bond formation
Nucleophilic reactivity profile
Selectivity in presence of competing nucleophiles
Carbonyl derivatization for HPLC/GC
UV-absorbing nitrophenyl chromophore
Detection sensitivity enhancement
Nitroaromatic metabolite reference standard
Characterized MetHb induction kinetics
Toxicokinetic endpoint comparison
Pd-catalyzed N-arylhydroxylamine synthesis
Aryl halide coupling compatibility
Reaction condition optimization

Technical Documentation Hub

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28 linked technical documents
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